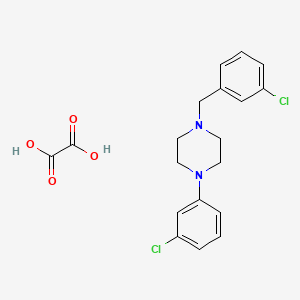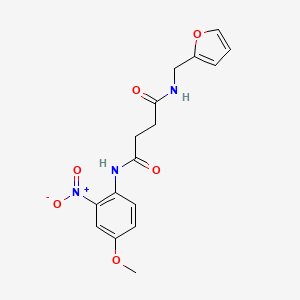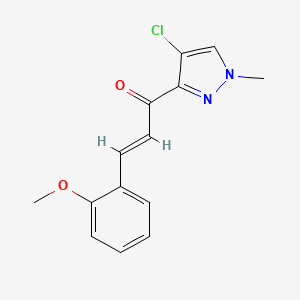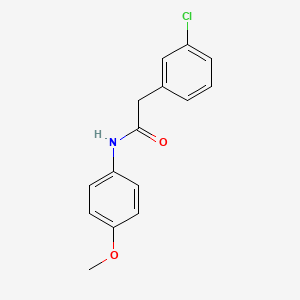
1-(3-chlorobenzyl)-4-(3-chlorophenyl)piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorobenzyl)-4-(3-chlorophenyl)piperazine oxalate, also known as mCPP, is a chemical compound that belongs to the family of piperazine derivatives. It is a psychoactive drug that has been widely used in scientific research to understand its mechanism of action and effects on the body.
作用机制
MCPP acts as a non-selective serotonin receptor agonist, which means it binds to and activates multiple subtypes of serotonin receptors in the brain. This leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which modulate various physiological processes such as mood, appetite, and sleep.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-chlorobenzyl)-4-(3-chlorophenyl)piperazine oxalate are complex and depend on various factors such as dosage, route of administration, and individual differences. Some of the reported effects of 1-(3-chlorobenzyl)-4-(3-chlorophenyl)piperazine oxalate include increased heart rate, blood pressure, body temperature, and pupil dilation. It also produces subjective effects such as anxiety, restlessness, and changes in mood and cognition.
实验室实验的优点和局限性
One of the advantages of using 1-(3-chlorobenzyl)-4-(3-chlorophenyl)piperazine oxalate in lab experiments is its well-characterized mechanism of action and pharmacological profile. It has been extensively studied and its effects on various physiological processes are well understood. However, one of the limitations of using 1-(3-chlorobenzyl)-4-(3-chlorophenyl)piperazine oxalate is its non-specific binding to multiple serotonin receptors, which can make it difficult to isolate the specific effects of each receptor subtype.
未来方向
There are several future directions for research on 1-(3-chlorobenzyl)-4-(3-chlorophenyl)piperazine oxalate. One area of interest is the development of more selective agonists and antagonists for specific serotonin receptor subtypes. This could help to better understand the role of each subtype in various physiological processes. Another area of interest is the use of 1-(3-chlorobenzyl)-4-(3-chlorophenyl)piperazine oxalate as a tool to study the effects of serotonin on various disease states such as depression, anxiety, and schizophrenia. Finally, the development of new methods for the synthesis and purification of 1-(3-chlorobenzyl)-4-(3-chlorophenyl)piperazine oxalate could lead to improved efficiency and cost-effectiveness in its use in scientific research.
合成方法
The synthesis of 1-(3-chlorobenzyl)-4-(3-chlorophenyl)piperazine oxalate involves the reaction of 3-chlorobenzyl chloride with 3-chlorophenylpiperazine in the presence of a base such as sodium hydroxide. The resulting compound is then treated with oxalic acid to form the oxalate salt of 1-(3-chlorobenzyl)-4-(3-chlorophenyl)piperazine oxalate. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
MCPP has been widely used in scientific research to study its effects on the central nervous system. It has been used as a tool to understand the role of serotonin receptors in various physiological and pathological processes. 1-(3-chlorobenzyl)-4-(3-chlorophenyl)piperazine oxalate has also been used to study the effects of serotonin agonists and antagonists on behavior, mood, and cognition.
属性
IUPAC Name |
1-(3-chlorophenyl)-4-[(3-chlorophenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2.C2H2O4/c18-15-4-1-3-14(11-15)13-20-7-9-21(10-8-20)17-6-2-5-16(19)12-17;3-1(4)2(5)6/h1-6,11-12H,7-10,13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSGJSJXZDHKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C3=CC(=CC=C3)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)[3-(3-pyridinylamino)propyl]amine](/img/structure/B5394689.png)
![5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5394696.png)

![3-[({5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)methyl]pyridin-2-ol](/img/structure/B5394703.png)
![N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B5394708.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5394710.png)
![methyl 2-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl}-1,3-oxazole-4-carboxylate](/img/structure/B5394712.png)


![rel-(4aS,8aR)-6-[(1-aminocyclobutyl)carbonyl]-1-(4-piperidinylmethyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5394740.png)


![4-[4-(cyclopropylcarbonyl)-1,4-diazepan-1-yl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5394761.png)
![N-{2-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethyl}acetamide](/img/structure/B5394769.png)